molecular formula C18H19N3O5S B1142126 Cefprozil CAS No. 92676-86-3

Cefprozil

Cat. No.: B1142126
CAS No.: 92676-86-3
M. Wt: 389.4 g/mol
InChI Key: WDLWHQDACQUCJR-ZAMMOSSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Cefprozil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and modification of cephalosporin antibiotics. In biology and medicine, this compound is extensively used to treat bacterial infections, including those caused by resistant bacteria . Its broad spectrum of antimicrobial activity makes it a valuable tool in clinical research and treatment .

Mechanism of Action

Target of Action

Cefprozil, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

This compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to bacterial cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the PBPs, this compound disrupts the final transpeptidation step of peptidoglycan synthesis, a key component of the bacterial cell wall . This disruption leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

This compound exhibits linear pharmacokinetics relative to dose size . After oral administration of a 500 mg dose, maximal plasma concentrations of approximately 10 mg/L are achieved 1-2 hours post-administration . Approximately 94% of the dose is absorbed, and 60%-70% is excreted in the urine as unchanged drug . These properties impact the bioavailability of this compound, influencing its effectiveness in treating infections.

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacterial cells to lyse, or break apart . This lysis leads to the death of the bacteria, effectively treating the infection.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of food in the stomach can affect the absorption of this compound, potentially impacting its bioavailability . Additionally, the specific strain of bacteria and its resistance or susceptibility to this compound can also influence the drug’s efficacy .

Biochemical Analysis

Biochemical Properties

Cefprozil functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to cell lysis and death. This compound interacts with enzymes such as autolysins, which mediate cell lysis .

Cellular Effects

This compound exerts its effects on bacterial cells by disrupting cell wall synthesis, leading to cell lysis and death . This disruption affects various cellular processes, including cell signaling pathways and gene expression. By inhibiting cell wall synthesis, this compound prevents bacteria from maintaining their structural integrity, ultimately leading to their death .

Molecular Mechanism

At the molecular level, this compound binds to penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis, preventing the formation of a functional cell wall . The inhibition of cell wall synthesis leads to cell lysis, mediated by autolytic enzymes such as autolysins . This compound’s mechanism of action is similar to that of other beta-lactam antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable and effective over time. Its stability allows for consistent inhibition of bacterial cell wall synthesis, leading to sustained antibacterial effects . Long-term studies have demonstrated that this compound maintains its efficacy in inhibiting bacterial growth and preventing infections .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits bacterial growth and prevents infections . At higher doses, this compound may cause adverse effects such as diarrhea and loss of appetite . It is important to determine the appropriate dosage to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is primarily metabolized in the liver and excreted in the urine . It interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes . The metabolic pathways of this compound ensure its elimination from the body, preventing accumulation and potential toxicity .

Transport and Distribution

This compound is well-absorbed and distributed throughout the body . It is transported to various tissues and organs, where it exerts its antibacterial effects . This compound’s distribution is facilitated by its ability to bind to plasma proteins, allowing it to reach target sites of infection .

Subcellular Localization

This compound localizes to the bacterial cell wall, where it binds to penicillin-binding proteins (PBPs) and inhibits cell wall synthesis . This localization is crucial for its antibacterial activity, as it allows this compound to effectively disrupt bacterial cell wall formation . The subcellular localization of this compound ensures its targeted action against bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefprozil is synthesized through a series of chemical reactions. One common method involves the displacement of an allylic chloride in an intermediate compound with triphenylphosphine to form a phosphonium salt . This process involves several steps, including the use of specific reagents and reaction conditions to ensure the purity and efficacy of the final product.

Industrial Production Methods: The industrial production of this compound involves the preparation of a suspension through a series of steps. These steps include the premixing of diluents and microcrystalline cellulose, followed by wet granulation with cosolvents and wetting agents . The granules are then dried, mixed with this compound and other agents, and subpackaged to obtain the final suspension product . This method ensures a low impurity content, high dissolution rate, and good stability, making it suitable for mass production.

Chemical Reactions Analysis

Types of Reactions: Cefprozil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification to enhance its antibacterial properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ceric ammonium sulfate and ferric chloride as oxidizing agents . These reagents facilitate the formation of specific products that contribute to the compound’s effectiveness as an antibiotic.

Major Products Formed: The major products formed from the reactions involving this compound include its cis and trans isomers. These isomers exhibit different levels of antibacterial activity, with cis-cefprozil being more potent against gram-negative organisms .

Comparison with Similar Compounds

Cefprozil is often compared with other cephalosporin antibiotics, such as cefuroxime and cefaclor. While all these compounds belong to the same class of antibiotics, this compound is unique in its broad spectrum of activity and its effectiveness against both gram-positive and gram-negative bacteria . Other similar compounds include amoxicillin and augmentin, which are also used to treat bacterial infections but differ in their chemical structure and spectrum of activity .

Conclusion

This compound is a valuable second-generation cephalosporin antibiotic with a wide range of applications in medicine and scientific research. Its unique properties, including its broad spectrum of activity and effectiveness against resistant bacteria, make it a crucial tool in the fight against bacterial infections.

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLWHQDACQUCJR-ZAMMOSSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873545
Record name trans-Cefprozil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor.
Record name Cefprozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01150
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

92676-86-3, 92665-29-7
Record name trans-Cefprozil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92676-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefprozil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092665297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefprozil anhydrous, E-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092676863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefprozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01150
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-Cefprozil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFPROZIL ANHYDROUS, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1SDI2FJIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

218-225 °C
Record name Cefprozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01150
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Customer
Q & A

Q1: What is the mechanism of action of cefprozil?

A: this compound, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of peptidoglycan synthesis. [, , ] This binding inhibits the transpeptidation and transglycosylation reactions, leading to a weakened cell wall and ultimately bacterial cell death. [, , ]

Q2: Which bacterial species is this compound effective against?

A2: this compound exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria. In vitro studies demonstrate its effectiveness against a range of clinically relevant pathogens, including:

  • Gram-positive:
    • Streptococcus pneumoniae (including penicillin-susceptible and some penicillin-resistant strains) [, , , , , , , , ]
    • Streptococcus pyogenes (Group A beta-hemolytic streptococci) [, , , , , , ]
    • Staphylococcus aureus (methicillin-susceptible strains) [, , , , , ]
  • Gram-negative:
    • Haemophilus influenzae (beta-lactamase-positive and beta-lactamase-negative strains) [, , , , , , , , , ]
    • Moraxella catarrhalis (beta-lactamase-positive and beta-lactamase-negative strains) [, , , , , , , , ]

Q3: Does this compound possess activity against anaerobic bacteria?

A: this compound demonstrates in vitro activity against certain anaerobic species, including: []

    Q4: What is the bioavailability of this compound?

    A: this compound exhibits excellent oral bioavailability. Studies in humans indicate an absolute bioavailability of approximately 89-94% for the cis isomer, the predominant and more potent form of the drug. []

    Q5: How does food intake influence this compound absorption?

    A: A study comparing the pharmacokinetics of this compound and cefaclor under fasting and fed conditions revealed that while food intake significantly reduced the absorption rate and peak plasma concentration of cefaclor, this compound absorption remained largely unaffected. []

    Q6: Does this compound penetrate well into tissues and fluids?

    A: this compound demonstrates favorable tissue penetration. Research indicates that it achieves therapeutic concentrations in various sites, including skin blister fluid, [, ] tonsillar and adenoidal tissues, [] and middle ear fluid. [, ] This penetration contributes to its efficacy in treating infections at these sites.

    Q7: How is this compound eliminated from the body?

    A: this compound is primarily excreted unchanged in urine, with renal clearance accounting for a significant portion of its elimination. [, ] Studies indicate a mean urinary recovery of approximately 60%. [, ]

    Q8: What are the mechanisms of resistance to this compound?

    A: Resistance to this compound, like other beta-lactams, can arise from several mechanisms, including: []

      Q9: Does cross-resistance exist between this compound and other antibiotics?

      A: Cross-resistance can occur between this compound and other beta-lactam antibiotics, particularly those that share similar PBP binding profiles or are susceptible to the same beta-lactamases. []

      Q10: Has this compound demonstrated clinical efficacy in treating infections?

      A: this compound has proven effective in treating various bacterial infections, supported by numerous clinical trials. [, , , , , , , , ] It has shown comparable or superior efficacy to other commonly prescribed antibiotics, including other cephalosporins, in treating infections such as:

      • Otitis media [, , , , ]
      • Sinusitis [, , , ]
      • Pharyngitis/Tonsillitis [, , , , , , ]
      • Lower respiratory tract infections [, , , , ]
      • Skin and skin structure infections [, , , ]
      • Urinary tract infections [, , , ]

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.